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molecular formula C9H9NO3 B8410872 3-Carbamoyl-4-methoxy-benzaldehyde

3-Carbamoyl-4-methoxy-benzaldehyde

Cat. No. B8410872
M. Wt: 179.17 g/mol
InChI Key: ZRROFQMEXRNWIB-UHFFFAOYSA-N
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Patent
US06369226B1

Procedure details

3-Bromo-anisaldehyde (8.0 g, 37.2 mmol) and copper cyanide (4.0 g, 44.67 mmol) were stirred in DMF (100 mL) at 150° C. for 16 h. To this was added an iron nitrate solution (20 g iron(III) nitrate, 6 mL concentrated HCl, 40 mL H2O), and the mixture stirred 10 min before it was allowed to cool to 23° C. The reaction was then diluted with H2O (200 mL) and extracted with CHCl3 (3×80 mL). organic layers were combined and solvents were removed, taking care to pump off the residual DMF. The brown-green residue was once again dissolved in CHCl3 (100 mL) and washed with 1 N HCl (50 mL) and brine (50 mL). The material was dried (Na2SO4), and solvent was removed to give the crude nitrile as a tan solid. The nitrile was stirred in concentrated H2SO4 (60 mL) at 100° C. for 1 h. The solution was cooled, poured into H2O (250 mL), and extracted with CHCl3 (8×50 mL). Organics were dried (Na2SO4) and concentrated. The resulting solid was recrystallized from methanol to give 2.98 g (45%) of 3-carbamoyl-4-methoxy-benzaldehyde 41 as a white solid. 1H NMR (CDCl3) δ 9.92 (1 H, s), 8.28 (1 , s), 8.00 (1 H, d, J=9.0 Hz), 7.74 (1 H, br s), 7.69 (1 H, br s), 7.33 (1 H, d, J=9.0 Hz), 3.98 (3 H, s); IR (KBr) 3399, 3183, 1676, 1589, 1433, 1262, 1204 cm−1. Anal. (C9H9NO3) C, H, N.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
6 mL
Type
catalyst
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[CH:5]=[O:6].[Cu](C#N)C#N.C[N:18]([CH:20]=[O:21])C>O.OS(O)(=O)=O.[N+]([O-])([O-])=O.[Fe+2].[N+]([O-])([O-])=O>[C:20]([C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[CH:5]=[O:6])(=[O:21])[NH2:18] |f:5.6.7|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
BrC=1C=C(C=O)C=CC1OC
Name
Quantity
4 g
Type
reactant
Smiles
[Cu](C#N)C#N
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
60 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
6 mL
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Fe+2].[N+](=O)([O-])[O-]
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
the mixture stirred 10 min before it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3 (3×80 mL)
CUSTOM
Type
CUSTOM
Details
solvents were removed
DISSOLUTION
Type
DISSOLUTION
Details
The brown-green residue was once again dissolved in CHCl3 (100 mL)
WASH
Type
WASH
Details
washed with 1 N HCl (50 mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The material was dried (Na2SO4), and solvent
CUSTOM
Type
CUSTOM
Details
was removed
CUSTOM
Type
CUSTOM
Details
to give the crude nitrile as a tan solid
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3 (8×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organics were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting solid was recrystallized from methanol

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(N)(=O)C=1C=C(C=O)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.98 g
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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